molecular formula C24H32N4OS B12487486 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}hexanamide

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}hexanamide

Cat. No.: B12487486
M. Wt: 424.6 g/mol
InChI Key: RVKQMDWASUZSIP-UHFFFAOYSA-N
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Description

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-HEXANOYLTHIOUREA is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety, which is known for its bioactivity, and a hexanoylthiourea group, which contributes to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-HEXANOYLTHIOUREA typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. This intermediate is then reacted with a phenyl derivative to form the desired compound. Common reagents used in the synthesis include sodium cyanoborohydride in methanol for reductive amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-HEXANOYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine derivative.

    Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-HEXANOYLTHIOUREA has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-HEXANOYLTHIOUREA involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiourea group can form strong hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-HEXANOYLTHIOUREA stands out due to its unique combination of a benzylpiperazine moiety and a hexanoylthiourea group, which imparts distinct chemical reactivity and bioactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H32N4OS

Molecular Weight

424.6 g/mol

IUPAC Name

N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]hexanamide

InChI

InChI=1S/C24H32N4OS/c1-2-3-5-10-23(29)26-24(30)25-21-11-13-22(14-12-21)28-17-15-27(16-18-28)19-20-8-6-4-7-9-20/h4,6-9,11-14H,2-3,5,10,15-19H2,1H3,(H2,25,26,29,30)

InChI Key

RVKQMDWASUZSIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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